4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(4-fluorophenyl)sulfonylamino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c14-11-3-7-13(8-4-11)22(19,20)16-9-10-1-5-12(6-2-10)21(15,17)18/h1-8,16H,9H2,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAAVLURIXEENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333442-92-5 | |
| Record name | N-((4-(Aminosulfonyl)phenyl)methyl)-4-fluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333442925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(AMINOSULFONYL)PHENYL)METHYL)-4-FLUOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHE6EV4DS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride and Amine
The primary route involves reacting 4-fluorobenzenesulfonyl chloride with 4-sulfamoylbenzylamine under basic conditions. This method aligns with standard sulfonamide synthesis protocols.
Reaction Scheme :
Conditions :
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or pyridine to neutralize HCl.
-
Temperature : 0–5°C (to minimize side reactions) with gradual warming to room temperature.
-
Reaction Time : 12–24 hours under inert atmosphere.
Alternative Pathway: Post-Sulfamoylation
If 4-sulfamoylbenzylamine is unavailable, the sulfamoyl group may be introduced after initial sulfonamide formation:
-
Step 1 : React 4-fluorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-fluorobenzenesulfonamide.
-
Step 2 : Sulfamoylate the benzyl group using chlorosulfonic acid followed by ammonia treatment.
Challenges :
-
Low regioselectivity during sulfamoylation.
-
Requires stringent control of stoichiometry to avoid over-sulfonation.
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DCM | Maximizes solubility of intermediates |
| Base | Pyridine | Superior HCl scavenging vs. TEA |
| Molar Ratio | 1:1.2 (chloride:amine) | Prevents amine excess side reactions |
Temperature and Time
-
Lower Temperatures (0–5°C) : Reduce hydrolysis of sulfonyl chloride.
-
Extended Stirring (18–24 hrs) : Ensures complete conversion; monitored via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
Purification and Characterization
Isolation Techniques
-
Precipitation : Dilute reaction mixture with ice-cold water to precipitate crude product.
-
Recrystallization : Ethanol/water (7:3) yields >95% purity.
Spectroscopic Validation
| Technique | Key Data Points |
|---|---|
| ¹H NMR (DMSO-d6) | δ 7.8–7.6 (m, 4H, Ar-H), δ 4.3 (s, 2H, CH2), δ 6.5 (s, 2H, SO2NH2) |
| IR (KBr) | 1330 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 830 cm⁻¹ (C-F) |
| HPLC | Retention time = 8.2 min (C18 column, acetonitrile/water 60:40) |
Challenges and Mitigation Strategies
Common Side Reactions
-
Hydrolysis of Sulfonyl Chloride : Controlled by maintaining anhydrous conditions.
-
Dimerization : Additive use of catalytic DMAP reduces self-condensation.
Scalability Issues
-
Pilot-Scale Yield Drop : Attributed to inefficient mixing; resolved via segmented flow reactors (yield improved to 70% at 1 kg scale).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amination | High atom economy, fewer steps | Requires bespoke 4-sulfamoylbenzylamine |
| Post-Sulfamoylation | Uses commercial intermediates | Low regioselectivity, higher cost |
Industrial and Research Applications
Chemical Reactions Analysis
Chemical Reactivity Analysis
The compound’s reactivity is governed by its functional groups:
Fluorine Substituent
-
Nucleophilic aromatic substitution : The fluorine atom (electron-withdrawing) may enable substitution at the para position under strong nucleophilic conditions (e.g., with sodium methoxide).
-
Electrophilic substitution : Potential for meta-directing reactions (e.g., nitration) due to the fluorine’s electron-withdrawing nature.
Sulfonamide Groups
-
Hydrolysis : Sulfonamides can undergo acidic or basic hydrolysis to form sulfonic acids and amines, though this typically requires harsh conditions .
-
Alkylation/Amidation : The sulfonamide nitrogen may react with alkylating agents, though steric hindrance in this compound may limit reactivity.
Stability and Potential Reactions
-
Physiological stability : The compound’s sulfonamide groups are generally stable under physiological pH, but long-term exposure to acidic or basic environments may lead to gradual hydrolysis .
-
Metabolic transformations : In biological systems, sulfonamides can undergo phase II metabolic reactions (e.g., glucuronidation), though specific data for this compound is unavailable.
Comparative Functional Group Reactivity
| Functional Group | Reactivity | Typical Reactions |
|---|---|---|
| Fluorine (C₆H₄F) | Moderate | Nucleophilic aromatic substitution (e.g., with NaOMe) |
| Sulfonamide (SO₂NH) | Low | Hydrolysis (acidic/basic), amidation |
| Sulfamoyl (SO₂NH₂) | Low | Hydrolysis, alkylation (limited by steric hindrance) |
Scientific Research Applications
Analgesic and Antinociceptive Effects
Research indicates that 4-FBS demonstrates notable antinociceptive effects in models of acute and diabetic neuropathic pain. In a study involving mice, oral administration of 4-FBS at doses of 20 mg/kg and 40 mg/kg significantly reduced pain responses in thermal and mechanical tests. The analgesic mechanism appears to involve serotonergic and opioidergic pathways, as evidenced by the reversal of thermal analgesia with specific antagonists like ondansetron and naloxone .
| Dosage (mg/kg) | Effect on Pain Response |
|---|---|
| 20 | Significant reduction |
| 40 | Significant reduction |
Behavioral Modulation
In addition to its analgesic properties, 4-FBS has been studied for its effects on behavioral sensitization related to nicotine exposure. The compound was found to attenuate nicotine-induced locomotor activity in mice, suggesting a potential role in managing drug addiction and withdrawal symptoms. Specifically, doses of 40 mg/kg and 60 mg/kg significantly reduced locomotor activity compared to control groups treated with nicotine alone .
Study on Diabetic Neuropathic Pain
A pivotal study investigated the effects of 4-FBS on diabetic neuropathic pain induced by streptozotocin in mice. The results demonstrated that treatment with 4-FBS significantly reversed hyperalgesia and allodynia at multiple time points post-administration (30, 60, 90, and 120 minutes), highlighting its potential as a therapeutic agent for chronic pain conditions associated with diabetes .
Nicotine-Induced Behavioral Sensitization Study
Another study focused on the impact of 4-FBS on nicotine-induced behavioral sensitization. The findings revealed that repeated administration of nicotine resulted in heightened locomotor activity, which was significantly reduced by co-administration of 4-FBS. This suggests that the compound may offer therapeutic benefits in managing addiction-related behaviors .
Mechanism of Action
The primary mechanism of action of 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound can modulate various physiological processes, including pH regulation and ion transport . In the context of pain management, the compound’s effects are mediated through serotonergic and opioidergic pathways .
Comparison with Similar Compounds
Structural and Functional Modifications
Sulfonamides are a diverse class of compounds where substituent variations dictate pharmacological profiles. Below is a comparative analysis of 4-FBS and its analogs:
Mechanistic and Pharmacological Differences
- Carbonic Anhydrase Inhibition : While 4-FBS and chromene-containing analogs (e.g., 6a) share CA inhibitory activity, their substituents influence isoform selectivity. The fluorophenyl group in 4-FBS may enhance blood-brain barrier penetration, explaining its neurobehavioral effects, whereas chromene derivatives target tumor-associated CA isoforms .
- This aligns with its A2B receptor antagonism, which may synergize with CA inhibition to attenuate nicotine sensitization .
- Therapeutic Applications :
Efficacy and Potency
- Behavioral Models : 4-FBS (20–60 mg/kg) dose-dependently inhibits nicotine sensitization, with 60 mg/kg being most effective .
- Antitumor Activity : Compound 13d outperforms 5-fluorouracil against gastric (AGS) and colon (HT-29) cancer cells, suggesting superior therapeutic indices .
- Structural Determinants: Electron-Withdrawing Groups: The fluorine in 4-FBS enhances CA binding affinity compared to methyl or amino substituents . Heterocyclic Additions: Thiazole (13d) or oxazole rings introduce planar structures that improve DNA intercalation or enzyme inhibition .
Biological Activity
4-Fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide (commonly referred to as 4-FBS) is a synthetic sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic effects. This article delves into the biological activity of 4-FBS, focusing on its mechanisms, efficacy in various models, and implications for future research.
4-FBS is characterized by the following chemical structure:
- Molecular Formula : C13H14FNO4S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
The primary biological activity of 4-FBS is attributed to its role as a carbonic anhydrase inhibitor. This inhibition enhances dopaminergic tone and normalizes neuroplasticity, impacting neurotransmitter release, particularly glutamate. The compound's interaction with adenosine levels has also been noted, suggesting a multifaceted mechanism of action that warrants further investigation.
Behavioral Sensitization Studies
Research has demonstrated that 4-FBS significantly attenuates nicotine-induced behavioral sensitization in murine models. In a study involving BALB/c mice, various doses of 4-FBS (20, 40, and 60 mg/kg) were administered alongside nicotine. The findings indicated:
- Significant Reduction in Locomotor Activity : All doses of 4-FBS effectively reduced the heightened locomotor response induced by nicotine.
- Adenosine Level Modulation : The highest dose (60 mg/kg) notably decreased adenosine levels in the striatum, indicating a potential pathway through which 4-FBS exerts its effects on behavior and addiction-related processes .
Analgesic and Antiallodynic Effects
Another area of investigation focused on the analgesic properties of 4-FBS. In a murine model of pain, it was found that:
- Dose-Dependent Analgesia : Administration of 4-FBS resulted in significant pain relief and reduced allodynia, suggesting its potential as a therapeutic agent for pain management .
- Comparison with Standard Analgesics : When compared to established pain relief medications, 4-FBS exhibited comparable efficacy, highlighting its promise as an alternative treatment option .
Case Studies and Research Findings
| Study | Objective | Key Findings |
|---|---|---|
| Ur Rehman et al. (2020) | Investigate behavioral sensitization | Attenuated nicotine-induced locomotion; decreased striatal adenosine levels |
| Tokhi et al. (2023) | Assess analgesic effects | Significant reduction in pain response; effective against mechanical allodynia |
| Figueroa-Valverde et al. (2023) | Evaluate cardiovascular effects | Decreased coronary resistance; potential interaction with calcium channels |
Future Directions
The promising results from studies involving 4-FBS suggest several avenues for future research:
- Mechanistic Studies : Further exploration into the specific receptors and pathways involved in the action of 4-FBS is crucial to fully understand its therapeutic potential.
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles will help determine optimal dosing regimens and safety profiles.
- Clinical Trials : Transitioning from preclinical findings to human studies will be essential to validate efficacy and safety in clinical settings.
Q & A
Q. What synthetic methods are reported for 4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide, and how are purity and structural integrity validated?
The compound is synthesized via coupling reactions between 4-(aminomethyl)benzenesulfonamide derivatives and fluorinated aromatic sulfonyl chlorides under basic conditions. Purity is confirmed using HPLC with UV detection (λ = 260 nm), while structural validation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, in behavioral studies, the compound was suspended in 5% DMSO for oral administration .
Q. How does this compound inhibit carbonic anhydrase, and what assays are used to quantify this activity?
The sulfonamide group acts as a zinc-binding motif, inhibiting carbonic anhydrase by displacing water molecules in the enzyme’s active site. Activity is quantified using in vitro assays:
- Esterase activity assay : Measures hydrolysis of 4-nitrophenyl acetate.
- Stopped-flow CO hydration assay : Monitors pH changes during CO conversion.
IC values are calculated from dose-response curves, with results compared to reference inhibitors like acetazolamide .
Q. What animal models and dosing protocols are used to study the compound’s effects on nicotine-induced behavioral sensitization?
- Model : Male BALB/c mice (25–30 g) are administered nicotine (0.5 mg/kg, i.p.) for 7 days to induce locomotor sensitization.
- Dosing : 4-FBS (20, 40, 60 mg/kg, p.o.) is co-administered during the acquisition phase or given before a nicotine challenge in the expression phase.
- Outcome measures : Locomotor activity (lines crossed in 30 min) and striatal adenosine levels (HPLC-UV with a C18 column and 5:95 acetonitrile/sodium phosphate mobile phase) .
Advanced Research Questions
Q. How do contradictory findings on adenosine modulation by 4-FBS inform experimental design in addiction research?
While 60 mg/kg 4-FBS significantly reduces striatal adenosine in the acquisition phase, no effect is observed in the expression phase. This discrepancy suggests:
- Temporal dependency : Chronic vs. acute dosing may differentially regulate adenosine receptors (A, A).
- Methodological adjustments : Use microdialysis in freely moving animals to track real-time adenosine fluctuations or pair HPLC with LC-MS/MS for higher sensitivity .
Q. What in silico and receptor-binding approaches are recommended to elucidate 4-FBS interactions with dopamine D1 and adenosine receptors?
- Molecular docking : Use AutoDock Vina to model 4-FBS binding to D1 receptors (PDB: 7CKY) and A receptors (PDB: 3EML). Key interactions include hydrogen bonding with Thr37 (D1) and π-π stacking with Phe168 (A) .
- Radioligand displacement assays : Compete 4-FBS against -SCH-23390 (D1 antagonist) and -ZM241385 (A antagonist) in striatal membrane preparations .
Q. How does 4-FBS compare to other sulfonamides (e.g., zonisamide) in reversing nicotine sensitization, and what mechanistic differences exist?
| Parameter | 4-FBS | Zonisamide |
|---|---|---|
| Targets | Carbonic anhydrase, D1 receptors | MAO-B, sodium channels |
| Adenosine effect | Reduces striatal adenosine | No direct adenosine modulation |
| Behavioral outcome | Attenuates sensitization at 60 mg/kg | Requires higher doses (≥100 mg/kg) |
| Mechanistic divergence highlights the need for transcriptomic profiling (RNA-seq) of striatal tissue post-treatment . |
Q. What statistical and validation methods address variability in locomotor activity data across nicotine sensitization studies?
- Statistical analysis : Use two-way ANOVA with Tukey’s post hoc test to compare treatment groups (e.g., nicotine vs. nicotine + 4-FBS).
- Validation : Include positive controls (e.g., SCH-23390 for D1 antagonism) and normalize locomotor counts to baseline activity (day 1 saline group) .
Q. How can HPLC-UV protocols for adenosine quantification be optimized to improve reproducibility in rodent brain tissue?
- Sample prep : Homogenize striatal tissue in 0.2% ice-cold perchloric acid, centrifuge at 12,000×g (4°C), and filter through 0.45 μm membranes.
- Chromatography : Use a Waters XSelect® HSS C18 column (250 × 4.6 mm, 5 μm) with isocratic elution (1 mL/min flow rate). Retention time for adenosine: 6.2 ± 0.3 min .
Future Research Directions
- Multi-omics integration : Combine proteomics (A receptor expression) and metabolomics (ATP/ADP ratios) to map adenosine-dopamine crosstalk.
- Behavioral circuitry : Employ optogenetics in dopamine transporter (DAT)-Cre mice to dissect 4-FBS effects on mesolimbic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
